5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800511
InChI: InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)
SMILES:
Molecular Formula: C6H5BrN4
Molecular Weight: 213.03 g/mol

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine

CAS No.:

Cat. No.: VC16800511

Molecular Formula: C6H5BrN4

Molecular Weight: 213.03 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine -

Specification

Molecular Formula C6H5BrN4
Molecular Weight 213.03 g/mol
IUPAC Name 5-bromo-1H-pyrazolo[4,3-b]pyridin-3-amine
Standard InChI InChI=1S/C6H5BrN4/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H3,8,10,11)
Standard InChI Key CFPPOKSEWZLWNN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C1NN=C2N)Br

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Substituent Effects

The compound belongs to the pyrazolo[4,3-b]pyridine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–7). The bromine atom at position 5 introduces steric and electronic effects that influence reactivity, while the amine group at position 3 enhances hydrogen-bonding potential. Key structural distinctions from the more commonly studied [3,4-b] isomer include altered ring fusion geometry, which impacts conjugation and intermolecular interactions .

Table 1: Comparative Structural Features of Pyrazolo-Pyridine Isomers

IsomerRing Fusion PositionsCommon SubstituentsBiological Relevance
[3,4-b]Pyrazole C3–Pyridine C4Bromine, sulfonamidesAntibacterial, antioxidant
[4,3-b] (Target)Pyrazole C4–Pyridine C3Bromine, amineUnderexplored

Synthetic Methodologies

Iodination and Coupling Strategies

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the [3,4-b] isomer, key 1H^1H NMR signals include pyridine ring protons at δ 8.21–8.65 ppm and NH protons at δ 14.32 ppm . For the target [4,3-b] compound, the amine proton is expected to resonate near δ 6.8–7.2 ppm, while bromine’s electron-withdrawing effect would deshield adjacent protons.

Infrared (IR) Spectroscopy

IR spectra of related sulfonamide derivatives show characteristic bands for NH (3395 cm1^{-1}), C=N (1625 cm1^{-1}), and sulfonamide groups (1342–1157 cm1^{-1}) . The amine group in the target compound would exhibit N–H stretching vibrations near 3300–3500 cm^{-1).

Challenges and Future Directions

Synthetic Accessibility

The [4,3-b] isomer’s rarity in literature underscores synthetic challenges, likely due to regioselectivity issues during cyclization. Advances in transition-metal catalysis or flow chemistry could improve yields.

Biological Screening Gaps

No direct studies on the target compound’s bioactivity exist. Prioritizing in vitro assays against bacterial strains and oxidative stress models is essential to validate hypothesized effects.

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